An In-depth Technical Guide to 4-Chloro-2-fluorobenzamidine: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-2-fluorobenzamidine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-chloro-2-fluorobenzamidine, a halogenated aromatic compound with potential significance for researchers, scientists, and professionals in the field of drug development. While specific experimental data for this compound is not extensively documented in publicly available literature, this document furnishes a robust framework based on established chemical principles, data from analogous structures, and validated synthetic and analytical methodologies.
Introduction: The Significance of Halogenated Scaffolds
The introduction of halogen atoms, particularly fluorine and chlorine, into small organic molecules is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The 4-chloro-2-fluorobenzamidine scaffold represents an intriguing, yet underexplored, molecule that combines the electronic and steric properties of both chlorine and fluorine on a benzamidine framework, a known pharmacophore in various therapeutic areas. This guide aims to provide a detailed theoretical and practical foundation for its synthesis, characterization, and potential utility in drug discovery programs.
Physicochemical Properties of 4-Chloro-2-fluorobenzamidine
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and calculated properties for 4-chloro-2-fluorobenzamidine are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₆ClFN₂ | - |
| Molecular Weight | 172.59 g/mol | Calculated |
| Exact Mass | 172.0180 g/mol | Calculated[3] |
| CAS Number (Free Base) | 1187929-32-3 | [4] |
| CAS Number (HCl Salt) | 1187927-09-8 | [5] |
| IUPAC Name | 4-chloro-2-fluorobenzenecarboximidamide | - |
Synthesis of 4-Chloro-2-fluorobenzamidine
A reliable synthetic route to 4-chloro-2-fluorobenzamidine is crucial for its further investigation. A highly plausible and commonly employed method for the synthesis of benzamidines is the Pinner reaction, which proceeds from the corresponding benzonitrile.[6][7][8] This two-step approach offers a direct pathway to the target compound.
Proposed Synthetic Workflow
The proposed synthesis involves two main stages:
-
Preparation of the Precursor: The starting material for this synthesis is 4-chloro-2-fluorobenzonitrile. This compound is a known intermediate in the synthesis of various pharmaceuticals and agrochemicals.[9]
-
Conversion to the Amidine: The nitrile group of 4-chloro-2-fluorobenzonitrile is converted to the amidine via the Pinner reaction.
Caption: Proposed synthetic workflow for 4-chloro-2-fluorobenzamidine.
Detailed Experimental Protocol (Pinner Reaction)
This protocol is a generalized procedure based on the principles of the Pinner reaction and should be optimized for this specific substrate.[8][10]
Materials:
-
4-chloro-2-fluorobenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas or a solution of HCl in an anhydrous solvent
-
Ammonia gas or a solution of ammonia in an anhydrous solvent (e.g., ethanol)
-
Round-bottom flask with a septum and magnetic stirrer
-
Gas inlet and outlet tubes
-
Ice bath
-
Filtration apparatus
Procedure:
-
Formation of the Imidate Salt (Pinner Salt):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-fluorobenzonitrile in anhydrous ethanol.
-
Cool the solution in an ice bath to 0°C.
-
Bubble anhydrous hydrogen chloride gas through the solution for a period sufficient to ensure complete saturation, or add a stoichiometric excess of a saturated solution of HCl in an anhydrous solvent.
-
Seal the flask and allow it to stir at a low temperature (e.g., 0-4°C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak).
-
The intermediate imidate hydrochloride (Pinner salt) may precipitate from the solution. If so, it can be isolated by filtration under anhydrous conditions.
-
-
Conversion to the Amidine:
-
The isolated Pinner salt (or the reaction mixture from the previous step) is then treated with a solution of ammonia in anhydrous ethanol.
-
This reaction is typically exothermic and should be carried out with cooling.
-
Stir the reaction mixture at room temperature until the conversion is complete (monitor by TLC or LC-MS).
-
The product, 4-chloro-2-fluorobenzamidine, may precipitate as the free base or its hydrochloride salt, depending on the reaction conditions.
-
-
Work-up and Purification:
-
The reaction mixture is typically concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-chloro-2-fluorobenzamidine. The following techniques are recommended:
Caption: A typical analytical workflow for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amidine group. The aromatic region will likely display complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms attached to or near the fluorine and chlorine atoms will exhibit characteristic chemical shifts and C-F coupling.[11]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the C-F bond.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, which should be consistent with the calculated value for C₇H₆ClFN₂.[3][14]
-
Fragmentation Pattern: The mass spectrum will likely show characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[15] Common fragmentation pathways for halogenated aromatic compounds may involve the loss of the halogen atoms or the amidine group.[16][17]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for assessing the purity of 4-chloro-2-fluorobenzamidine and for reaction monitoring.[18][19][20] A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of the compound, GC-MS could also be employed for analysis.[21][22]
Potential Applications in Drug Discovery
The unique combination of a chloro and a fluoro substituent on a benzamidine scaffold makes 4-chloro-2-fluorobenzamidine a compound of interest for drug discovery.
-
Modulation of Physicochemical Properties: The presence of both chlorine and fluorine can fine-tune the lipophilicity and electronic properties of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.[2][23]
-
Bioisosteric Replacement: The 4-chloro-2-fluorophenyl moiety can serve as a bioisostere for other aromatic systems in known bioactive molecules.[24][25][26][27] This can lead to improved potency, selectivity, or pharmacokinetic properties.
-
Metabolic Stability: The C-F bond is exceptionally strong and can be used to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[23]
-
Target Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[28]
Conclusion
While 4-chloro-2-fluorobenzamidine is not a widely characterized compound, its synthesis is achievable through established chemical transformations. This guide provides a comprehensive theoretical and practical framework for its preparation and detailed analytical characterization. The unique substitution pattern of this molecule makes it a valuable building block for medicinal chemistry and drug discovery programs, offering the potential to modulate the properties of lead compounds in a rational and predictable manner. Further empirical investigation into its synthesis, properties, and biological activity is warranted to fully explore its potential.
References
- (No author given). Current time information in London, GB. Google.
-
(No author given). Pinner Reaction. SynArchive. Retrieved March 28, 2026, from [Link]
-
Terry, B. L., & Wuest, M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Retrieved March 28, 2026, from [Link]
- Thompson, A. L., & Thompson, A. S. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). DOI:10.1039/D5SC07348K
-
(No author given). Pinner reaction. Wikipedia. Retrieved March 28, 2026, from [Link]
-
(No author given). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). Retrieved March 28, 2026, from [Link]
-
(No author given). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. Retrieved March 28, 2026, from [Link]
-
(No author given). Pinner Reaction. Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]
-
(No author given). Comparison of fluorinated and chlorinated compounds in functional bioactivity assays. ResearchGate. Retrieved March 28, 2026, from [Link]
-
(No author given). 4-CHLORO-2-FLUORO-BENZAMIDINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. Retrieved March 28, 2026, from [Link]
-
Biswas, T. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. Retrieved March 28, 2026, from [Link]
-
Al-blewi, F. F., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved March 28, 2026, from [Link]
-
(No author given). 4-Chloro-2-fluoro-benzaMidine — Chemical Substance Information. NextSDS. Retrieved March 28, 2026, from [Link]
-
(No author given). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Retrieved March 28, 2026, from [Link]
-
(No author given). Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material? ResearchGate. Retrieved March 28, 2026, from [Link]
-
(No author given). Bioisosteric Replacements. Cambridge MedChem Consulting. Retrieved March 28, 2026, from [Link]
-
(No author given). 4 - Supporting Information. ACS Publications. Retrieved March 28, 2026, from [Link]
-
(No author given). 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160. PubChem. Retrieved March 28, 2026, from [Link]
-
(No author given). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Retrieved March 28, 2026, from [Link]
-
Cool, A. (No date). Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. Retrieved March 28, 2026, from [Link]
-
(No author given). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Retrieved March 28, 2026, from [Link]
-
Miller, J. M. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Retrieved March 28, 2026, from [Link]
-
Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry (ACS Publications). Retrieved March 28, 2026, from [Link]
-
(No author given). (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. Retrieved March 28, 2026, from [Link]
-
Mahaffy, P. G., et al. (No date). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. Retrieved March 28, 2026, from [Link]
-
(No author given). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved March 28, 2026, from [Link]
-
(No author given). Exact Mass Calculator | Fast & Free. BioChemCalc. Retrieved March 28, 2026, from [Link]
-
(No author given). Exact mass calculator. Optibrium. Retrieved March 28, 2026, from [Link]
-
(No author given). Research on the synthesis of 4-fluorobenzonitrile. ResearchGate. Retrieved March 28, 2026, from [Link]
-
(No author given). Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. Retrieved March 28, 2026, from [Link]
-
Reich, H. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved March 28, 2026, from [Link]
-
(No author given). Mass spectra of fluorocarbons. (n.d.). Retrieved March 28, 2026, from [Link]
-
Crizer, D. M., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. Retrieved March 28, 2026, from [Link]
-
(No author given). 4-Chlorobenzamide | C7H6ClNO | CID 12084. PubChem. Retrieved March 28, 2026, from [Link]
-
(No author given). Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. Retrieved March 28, 2026, from [Link]
-
(No author given). Masses. MSU chemistry. Retrieved March 28, 2026, from [Link]
-
(No author given). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]
-
(No author given). Synthesis of 4-chlorobenzonitrile. PrepChem.com. Retrieved March 28, 2026, from [Link]
-
(No author given). 4-Chloro-2-fluorobenzonitrile. Oakwood Chemical. Retrieved March 28, 2026, from [Link]
-
Foris, A. (2004). 19F and 1H NMR spectra of halocarbons. PubMed. Retrieved March 28, 2026, from [Link]
-
(No author given). Need help with a question about 13C and 19F NMR. Reddit. Retrieved March 28, 2026, from [Link]
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 4. nextsds.com [nextsds.com]
- 5. nextsds.com [nextsds.com]
- 6. synarchive.com [synarchive.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 17. whitman.edu [whitman.edu]
- 18. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 19. smithers.com [smithers.com]
- 20. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 21. researchgate.net [researchgate.net]
- 22. brewerscience.com [brewerscience.com]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 25. drughunter.com [drughunter.com]
- 26. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
